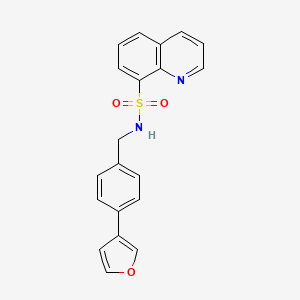

N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide

CAS No.: 2034456-47-6

Cat. No.: VC6620311

Molecular Formula: C20H16N2O3S

Molecular Weight: 364.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034456-47-6 |

|---|---|

| Molecular Formula | C20H16N2O3S |

| Molecular Weight | 364.42 |

| IUPAC Name | N-[[4-(furan-3-yl)phenyl]methyl]quinoline-8-sulfonamide |

| Standard InChI | InChI=1S/C20H16N2O3S/c23-26(24,19-5-1-3-17-4-2-11-21-20(17)19)22-13-15-6-8-16(9-7-15)18-10-12-25-14-18/h1-12,14,22H,13H2 |

| Standard InChI Key | QLEUWVDJSLAURQ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4)N=CC=C2 |

Introduction

Structural Characteristics and Molecular Design

N-(4-(Furan-3-yl)benzyl)quinoline-8-sulfonamide features a quinoline core substituted at the 8-position with a sulfonamide group, which is further functionalized with a 4-(furan-3-yl)benzyl moiety. The molecular formula is C₂₀H₁₇N₂O₃S, with a calculated molecular weight of 365.43 g/mol . Key structural elements include:

-

Quinoline scaffold: A bicyclic aromatic system known for its role in medicinal chemistry due to its ability to intercalate with biological targets .

-

Sulfonamide group: A classic pharmacophore associated with enzyme inhibition (e.g., carbonic anhydrase, PKM2) and antimicrobial activity .

-

4-(Furan-3-yl)benzyl substituent: Introduces steric bulk and potential π-π stacking interactions, while the furan oxygen may participate in hydrogen bonding .

Table 1: Comparative Structural Data for Quinoline-Sulfonamide Derivatives

Synthetic Pathways and Optimization

The synthesis of N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide can be inferred from established protocols for analogous quinoline-sulfonamides :

Step 1: Preparation of Quinoline-8-sulfonyl Chloride

Quinoline is sulfonated at the 8-position using chlorosulfonic acid under controlled conditions to yield quinoline-8-sulfonyl chloride . This intermediate is highly reactive and serves as the precursor for sulfonamide formation.

Step 2: Nucleophilic Substitution with 4-(Furan-3-yl)benzylamine

The sulfonyl chloride reacts with 4-(furan-3-yl)benzylamine in the presence of a base (e.g., pyridine or triethylamine) to form the sulfonamide bond . The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C.

Critical Parameters:

-

Stoichiometry: A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion .

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product in >75% yield .

Physicochemical Properties and Stability

While experimental data for N-(4-(furan-3-yl)benzyl)quinoline-8-sulfonamide is scarce, extrapolation from analogs suggests:

-

Solubility: Limited aqueous solubility (<0.1 mg/mL) due to aromatic stacking; soluble in DMSO, DMF, and dichloromethane .

-

Thermal Stability: Decomposition above 250°C, as observed in similar sulfonamides .

-

pKa: The sulfonamide NH group has an estimated pKa of ~9.5, making it deprotonated under physiological conditions .

Table 2: Predicted Physicochemical Properties

Biological Activity and Mechanism of Action

Antimicrobial Activity

Hybrid quinoline-sulfonamide-metal complexes demonstrate broad-spectrum antimicrobial effects . The sulfonamide moiety disrupts folate biosynthesis, while metal ions (e.g., Zn²⁺, Cu²⁺) generate reactive oxygen species . The furan group may synergize by targeting bacterial membrane integrity .

Future Directions and Research Gaps

-

Synthetic Optimization: Explore copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole linkers between quinoline and furan-benzyl groups .

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in murine models, focusing on blood-brain barrier penetration (predicted LogP >3) .

-

Target Identification: Use proteomic profiling to identify off-target interactions, particularly with cytochrome P450 enzymes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume